4-chloro-3-nitro-N-furfurylbenzenesulfonamide 4-chloro-3-nitro-N-furfurylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14544741
InChI: InChI=1S/C11H9ClN2O5S/c12-10-4-3-9(6-11(10)14(15)16)20(17,18)13-7-8-2-1-5-19-8/h1-6,13H,7H2
SMILES:
Molecular Formula: C11H9ClN2O5S
Molecular Weight: 316.72 g/mol

4-chloro-3-nitro-N-furfurylbenzenesulfonamide

CAS No.:

Cat. No.: VC14544741

Molecular Formula: C11H9ClN2O5S

Molecular Weight: 316.72 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-3-nitro-N-furfurylbenzenesulfonamide -

Specification

Molecular Formula C11H9ClN2O5S
Molecular Weight 316.72 g/mol
IUPAC Name 4-chloro-N-(furan-2-ylmethyl)-3-nitrobenzenesulfonamide
Standard InChI InChI=1S/C11H9ClN2O5S/c12-10-4-3-9(6-11(10)14(15)16)20(17,18)13-7-8-2-1-5-19-8/h1-6,13H,7H2
Standard InChI Key IDPWHJNXHARDIW-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Structural Features

  • Benzene core: Substituted at positions 3 (nitro) and 4 (chlorine).

  • Sulfonamide group: Linked to the benzene ring at position 1, with the nitrogen atom bonded to a furfuryl group.

  • Furfuryl substituent: A heterocyclic furan ring attached via a methylene bridge to the sulfonamide nitrogen .

Synthesis and Chemical Properties

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Sulfonation: 4-Chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5) is prepared by chlorosulfonation of 4-chloro-3-nitrobenzene .

  • Amination: Reaction of the sulfonyl chloride with furfurylamine (C₅H₇NO) in the presence of a base (e.g., triethylamine) yields the target sulfonamide .

Reaction Scheme:

C6H3Cl(NO2)SO2Cl+C5H7NOBaseC11H10ClN2O5S+HCl\text{C}_6\text{H}_3\text{Cl(NO}_2\text{)SO}_2\text{Cl} + \text{C}_5\text{H}_7\text{NO} \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{10}\text{ClN}_2\text{O}_5\text{S} + \text{HCl}

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityModerate in DMSO, chloroform
StabilitySensitive to light and moisture

Biological Activity and Mechanism of Action

Potassium Channel Inhibition

4-Chloro-3-nitro-N-furfurylbenzenesulfonamide demonstrates potent activity as an open-channel blocker of KV3.1 potassium channels, which are critical for neuronal excitability. Key findings include:

  • IC₅₀: 16.9 μM against KV3.1 expressed in L-929 cells .

  • Mechanism: Binds to the channel’s open state, inducing a hyperpolarizing shift in voltage-dependent activation (-8 mV vs. control) .

Comparative Activity of Analogues

CompoundIC₅₀ (μM)TargetReference
4-Chloro-3-nitro-N-butylbenzenesulfonamide13.5KV3.1
4-Chloro-N-furfurylbenzenesulfonamide60.0KV3.1
4-Chloro-3-nitrobenzenesulfonamide25.9Carbonic anhydrase

The furfuryl group enhances selectivity for KV3.1 over other ion channels, while nitro and chloro substituents optimize binding affinity .

Pharmacological and Industrial Applications

Agricultural Uses

  • Herbicides: Structural analogs are precursors to sulfonylurea herbicides .

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